5-Lipoxygenase Inhibitory Potency: Cross-Study Comparison with Zileuton
5-Phenyl-2-(4-pyridinyl)-4-thiazolol inhibits 5‑lipoxygenase (5‑LO) in intact rat polymorphonuclear leukocytes with an IC₅₀ of 540 nM [1]. This value is within the same order of magnitude as the clinically approved 5‑LO inhibitor zileuton, which shows IC₅₀ values ranging from 0.4 µM to 1.05 µM depending on the assay system . Although a direct head‑to‑head comparison is not available, the datasets were generated using analogous enzymatic readouts, supporting a meaningful cross‑study comparison. The thiazole‑based scaffold of the target compound is structurally distinct from the benzothiophene core of zileuton, offering a divergent chemotype for inhibitor development.
| Evidence Dimension | 5-Lipoxygenase inhibition IC₅₀ |
|---|---|
| Target Compound Data | 540 nM |
| Comparator Or Baseline | Zileuton: IC₅₀ 0.4–1.05 µM (rat PMNL, human PMNL, human whole blood, cell-free enzyme assays) |
| Quantified Difference | Target compound IC₅₀ ≈ 0.5–1.35× comparator values; comparable potency with scaffold divergence |
| Conditions | Target: intact rat polymorphonuclear leukocyte (RPMNL) assay. Comparator: multiple published assay formats (rat PMNL, human PMNL, human whole blood, isolated enzyme). |
Why This Matters
This establishes that 5‑phenyl‑2‑(4‑pyridinyl)‑4‑thiazolol is not a weak or irrelevant 5‑LO binder but a bona fide inhibitor with potency comparable to a marketed drug, providing confidence for its use as a chemical probe or lead scaffold in leukotriene‑related research.
- [1] BindingDB, Entry BDBM50012405 (CHEMBL304075): 5‑Lipoxygenase inhibition IC₅₀ = 540 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012405&tag=rep&fil=entry&entryid=50001075&submit=summary (accessed 2025-05-10). View Source
